Chrysamine

説明

Historical Context and Discovery

The development of synthetic dyes in the late 19th and early 20th centuries marked a significant period in chemical history, revolutionizing the textile industry and other fields requiring vibrant and stable colors. Chrysamine emerged within this era of innovation in organic chemistry. While specific details regarding the precise date and individual discoverer of this compound are not prominently detailed in the search results, its classification as a direct dye and its common synonyms like C.I. Direct Yellow 1 place it within the context of early synthetic dye development. The broader history of synthetic black dyes, for example, highlights the period between the 1860s and 1930s as a time of significant discovery and diversification of commercial outlets for such compounds researchgate.net. This compound's structure, featuring azo groups, is characteristic of many dyes synthesized during this period, following the groundbreaking work on azo chemistry.

Nomenclature and Chemical Classification

This compound is known by several names and is classified based on its chemical structure and application as a dye.

IUPAC Name

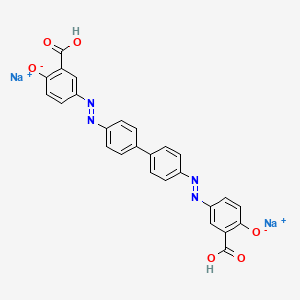

The IUPAC name for this compound G, a common form of this compound, is 5,5'-[[1,1'-Biphenyl]-4,4'-diylbis(azo)]bis[2-hydroxybenzoic acid] rti.org. When in its disodium (B8443419) salt form, which is also common, the IUPAC name is disodium;5-[[4-[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoic acid vulcanchem.com.

Common Synonyms (e.g., this compound G, C.I. Direct Yellow 1)

This compound is known by several synonyms, reflecting its different forms and historical or industrial designations. Some of the common synonyms include this compound G, C.I. Direct Yellow 1, C.I. 22250, Brasilamina Yellow G, this compound A, this compound Yellow M, and Diazine Yellow 2G scbt.comcymitquimica.comcymitquimica.com. The designation "C.I. Direct Yellow 1" indicates its classification within the Colour Index system as a direct dye producing a yellow color.

Related Chemical Structures (e.g., Congo Red and its derivatives)

This compound G shares structural similarities with other diazo dyes, notably Congo Red. Both compounds feature a dimeric structure with azo linkages and aromatic rings tandfonline.com. Specifically, this compound G is described as a lipophilic derivative and a carboxylic acid analogue of Congo Red scbt.commedchemexpress.com. The core structural theme shared by this compound G and Congo Red involves two charged or polar groups separated by a hydrophobic bridge researchgate.net.

Comparing the structures, this compound G has a biphenyl (B1667301) bridge connecting the two azo groups, with substituted benzoic acid moieties at the ends ontosight.ai. Congo Red, on the other hand, features a biphenyl group with azo linkages connected to substituted naphthalene (B1677914) rings containing sulfonic acid groups. The presence of carboxylic acid groups in this compound G, compared to the sulfonic acid groups in Congo Red, contributes to differences in their properties, such as lipophilicity and charge at physiological pH oup.com.

Derivatives of Congo Red and this compound G have been synthesized to explore variations in properties, such as binding affinity to amyloid fibrils and ability to cross biological membranes oup.compsu.edu. For instance, methoxy-X04 is a Congo Red derivative that lacks the carboxylic acid groups found in this compound G, resulting in a smaller, more lipophilic molecule that is uncharged at physiologic pH, which influences its brain permeability oup.com. Studies comparing this compound G and its amide derivatives highlight how structural modifications can impact their interactions with biological targets psu.edu.

The structural relationships between this compound G, Congo Red, and their derivatives are often explored in the context of their interactions with amyloid structures, where the shared dimeric structure and the spacing of functional groups play a role in binding tandfonline.comresearchgate.net.

Here is a table summarizing some key chemical properties of this compound G:

| Property | Value | Source |

| Molecular Formula | C₂₆H₁₆N₄Na₂O₆ (disodium salt) | scbt.comcymitquimica.comcymitquimica.comsigmaaldrich.comworlddyevariety.comchemsrc.comchemicalbook.com |

| Molecular Weight | 526.41 g/mol (disodium salt) | scbt.comcymitquimica.comcymitquimica.comsigmaaldrich.comworlddyevariety.comchemsrc.comchemicalbook.com |

| CAS Number | 6472-91-9 | scbt.comcymitquimica.comsigmaaldrich.comworlddyevariety.comchemsrc.comchemicalbook.comaatbio.comglentham.com |

| Color | Yellow-orange, orange to red to very dark brown (solid) | ontosight.aisigmaaldrich.com |

| Solubility | Soluble in water and organic solvents; Soluble in DMSO | ontosight.aisigmaaldrich.comchemsrc.com |

| Chemical Class | Azo compound, Direct Dye, Double azo class | ontosight.aiworlddyevariety.commedkoo.com |

Research findings have detailed the synthesis of this compound G through a multi-step process involving diazotization and azo coupling reactions ontosight.ai. Studies have also investigated its chemical properties, such as its high lightfastness and resistance to degradation ontosight.ai. The interaction of this compound G with amyloid fibrils has been a subject of detailed research, revealing its binding affinity and potential as a probe for amyloid deposits tandfonline.commedchemexpress.comaatbio.comsigmaaldrich.com. These studies often involve analyzing binding kinetics and comparing this compound G's binding characteristics to those of related compounds like Congo Red tandfonline.comsigmaaldrich.comscirp.org.

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

disodium;2-carboxy-4-[[4-[4-[(3-carboxy-4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]phenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N4O6.2Na/c31-23-11-9-19(13-21(23)25(33)34)29-27-17-5-1-15(2-6-17)16-3-7-18(8-4-16)28-30-20-10-12-24(32)22(14-20)26(35)36;;/h1-14,31-32H,(H,33,34)(H,35,36);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOPGDOIOXKJRA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)[O-])C(=O)O)N=NC4=CC(=C(C=C4)[O-])C(=O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16N4Na2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801023495 | |

| Record name | C.I. Direct Yellow 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6472-91-9 | |

| Record name | Chrysamine G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006472919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Direct Yellow 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3,3'-[[1,1'-biphenyl]-4,4'-diylbis(2,1-diazenediyl)]bis[6-hydroxy-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies for Chrysamine Compounds

Established Synthetic Pathways for Chrysamine Core Structures

The core structure of this compound G, 4,4′-Bis(3-carboxy-4-hydroxyphenylazo)biphenyl, features a biphenyl (B1667301) core linked to two substituted phenyl rings via azo bonds. sigmaaldrich.comsigmaaldrich.com Synthetic routes to this core structure typically involve coupling reactions and the formation of these key linkages.

Reaction Mechanisms and Conditions

While specific detailed reaction mechanisms for the complete synthesis of this compound G are not extensively detailed in the provided search results, the structure suggests the involvement of azo coupling reactions. Azo compounds are generally synthesized by the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with a coupling component, such as a phenol (B47542) or an aromatic amine.

Based on the structure of this compound G, a plausible synthetic approach would involve the diazotization of a precursor containing the substituted phenylamine moiety (e.g., 3-carboxy-4-hydroxyaniline) and coupling with a biphenyl compound that can undergo electrophilic aromatic substitution. Alternatively, a precursor containing the biphenyl core with suitable functional groups could be coupled with a diazotized species of the substituted phenylamine.

General conditions for azo coupling reactions typically involve maintaining a low temperature (often 0-5 °C) to maintain the stability of the diazonium salt and controlling the pH depending on the coupling component. Phenols usually require alkaline conditions for coupling, while aromatic amines may couple under weakly acidic or neutral conditions.

Another synthetic route mentioned for an alkynyl analogue of this compound G involves palladium-catalyzed coupling reactions. Specifically, a procedure for preparing 4,4'-bis(3-methoxycarbonyl-4-hydroxyphenylacetylenyl)-biphenyl, an alkynyl analogue, is described. This synthesis involves the reaction of 5-iodosalicylic acid methyl ester with (trimethylsilyl)acetylene in the presence of palladium, followed by removal of the trimethylsilyl (B98337) group and reaction of the resulting 5-acetylenylsalicylic acid methyl ester with 4,4'-dibromobiphenyl, also under palladium catalysis. This highlights the use of cross-coupling reactions in constructing this compound analogues.

Precursors and Intermediate Compounds

The synthesis of this compound G and its analogues utilizes various precursors and involves the formation of intermediate compounds. For the potential azo coupling route to this compound G, key precursors would include a substituted aniline (B41778) (e.g., 3-carboxy-4-hydroxyaniline) and a biphenyl compound.

In the synthesis of the alkynyl analogue, precursors mentioned include 5-iodosalicylic acid, which is converted to its methyl ester, and 4,4'-dibromobiphenyl. The intermediate compounds in this specific route include 5-iodosalicylic acid methyl ester and 5-acetylenylsalicylic acid methyl ester.

General synthetic strategies for organic compounds often involve the use of intermediates that allow for the stepwise construction of the target molecule. justia.comjustia.com These intermediates may contain functional groups that are modified in subsequent steps to form the final structure.

Derivatization Strategies for Modified this compound Analogues

Derivatization of the this compound core structure is a common approach to modify its properties for specific applications. scispace.com These modifications can aim to enhance characteristics such as lipophilicity, fluorescence, or enable the incorporation of radioisotopes for imaging. oup.comnih.govtanlab.orgresearchgate.net

Chemical Modifications to Enhance Specific Properties (e.g., lipophilicity, fluorescence)

Chemical modifications to this compound G can significantly impact its physicochemical properties. One notable example is Methoxy-X04, a derivative of this compound G and Congo Red. diva-portal.orgoup.comresearchgate.net Methoxy-X04 lacks the carboxylic acid groups present in this compound G, which makes it smaller and significantly more lipophilic. oup.comresearchgate.net This increased lipophilicity is advantageous for applications requiring passage across biological barriers, such as the blood-brain barrier for brain imaging. diva-portal.orgoup.com

Studies have shown that increasing the hydrophobicity of ligands structurally related to this compound G can increase their binding affinity to amyloid fibrils. researchgate.net The removal of carboxylic acid groups in Methoxy-X04, while increasing lipophilicity, has been shown to retain high binding affinity for amyloid beta (Aβ) fibrils, similar to that of this compound G. oup.comresearchgate.netresearchgate.net

This compound G itself is a fluorescent molecule. diva-portal.orgresearchgate.net Derivatization strategies can also focus on modifying or enhancing the fluorescent properties of this compound analogues, potentially by altering the electronic structure or incorporating additional fluorophores. While not specifically detailed for this compound G derivatives in the provided text, the general principle of chemical derivatization for enhanced fluorescence is a known strategy in analytical chemistry and probe development. researchgate.netmdpi.comtaylorandfrancis.com

Data on the lipophilicity and binding affinity of this compound G and Methoxy-X04 highlight the impact of derivatization:

| Compound | Carboxylic Acid Groups | Lipophilicity (logPoct) | Aβ Fibril Binding Affinity (Ki) |

| This compound G | Present | Not specified | 25.3 nM oup.comresearchgate.net |

| Methoxy-X04 | Absent | 2.6 oup.com | 26.8 nM oup.comresearchgate.netresearchgate.net |

This table illustrates how the removal of acidic groups in Methoxy-X04 leads to increased lipophilicity while largely preserving the binding affinity to Aβ fibrils.

Synthesis of Radiolabeled this compound Derivatives for Imaging Applications

Radiolabeling of this compound derivatives is pursued to create radiotracers for imaging techniques such as Positron Emission Tomography (PET). diva-portal.orgnih.govresearchgate.netresearchgate.netdntb.gov.ua Radiolabeled compounds allow for non-invasive detection and quantification of amyloid deposits in vivo. oup.com

While radiolabeled derivatives of this compound G have been explored, initial studies indicated limited brain uptake, making them less suitable for in vivo amyloid imaging in the brain. diva-portal.orgoup.com This limitation has driven the development of more lipophilic derivatives like Methoxy-X04 for radiolabeling. oup.com

Carbon-11 (B1219553) Labeling

Carbon-11 (¹¹C) is a frequently used radionuclide for labeling small molecule PET tracers due to its short half-life (20.4 min) and the ability to incorporate it into organic molecules without significantly altering their chemical properties. chemlin.orgmdpi.com

The most common strategy for ¹¹C-labeling involves heteroatom methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. mdpi.comnih.gov These labeling agents are typically produced from [¹¹C]CO₂ or [¹¹C]CH₄, which are generated in a cyclotron by proton bombardment of nitrogen gas. chemlin.orgmdpi.comnih.gov

Studies have investigated the use of carbon-11 labeled Methoxy-X04 for PET imaging. oup.comresearchgate.net Quantitative studies using tracer doses of [¹¹C]methoxy-X04 in rats showed brain entry, suggesting its potential as a PET amyloid-imaging agent. oup.com The synthesis of [¹¹C]methoxy-X04 involves the ¹¹C-labeling of a precursor, such as hydroxy-X04, through methylation. oup.com

The short half-life of ¹¹C necessitates rapid and efficient radiosynthesis procedures, often performed on-site at facilities with a cyclotron. mdpi.com

Fluorine-18 Labeling

Labeling this compound derivatives with Fluorine-18 (¹⁸F) typically involves the use of prosthetic groups that can be synthesized with ¹⁸F and then conjugated to the target molecule. A common method for introducing ¹⁸F into complex bioactive compounds is through the use of N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). mdpi.comrsc.org

[¹⁸F]SFB is a widely used ¹⁸F-prosthetic group for labeling biomolecules. rsc.org Its radiosynthesis commonly starts from the no-carrier-added [¹⁸F]fluoride ion. mdpi.comrsc.org While traditional methods involve a three-step procedure, single-step radiosynthesis methods for [¹⁸F]SFB have been developed, including radiofluorination of diaryliodonium salts and copper-mediated ¹⁸F-fluorination of pinacol (B44631) aryl boronates and aryl tributyl stannanes. mdpi.com However, these methods may still require lengthy purification procedures. mdpi.com

Once synthesized, [¹⁸F]SFB can be conjugated to a this compound derivative containing a suitable functional group, such as an amine, through the formation of an amide bond. This approach allows for the incorporation of the ¹⁸F isotope into the final this compound-based compound.

Technetium-99m Labeling

Labeling this compound derivatives with Technetium-99m (⁹⁹mTc) often involves conjugating the compound to a chelator that can effectively bind ⁹⁹mTc. One approach has been the conjugation of this compound G to a monoamide-monoaminedithiol (MAMA) tetraligand. nih.gov

In one study, a conjugate of 2-(acetamido)-Chrysamine G with a bis-S-trityl protected MAMA-Tr₂ tetraligand was synthesized. nih.gov This conjugate was subsequently deprotected and labeled with ⁹⁹mTc, achieving a yield of 75%. nih.gov

Another strategy for ⁹⁹mTc labeling involves the use of hydrazinonicotinamide (HYNIC) as a chelator. uni-freiburg.deuni-freiburg.de HYNIC can be conjugated to a molecule of interest, and the resulting conjugate can then be labeled with ⁹⁹mTc, typically in the presence of co-ligands such as tricine (B1662993) and trisodium (B8492382) triphenylphosphine-3,3',3''-trisulfonate (TPPTS). wikipedia.orgfishersci.seahpmedicals.comcenmed.comuni.lunih.gov While the direct application of HYNIC labeling to this compound G is not explicitly detailed in the provided search results, HYNIC is a common chelator for ⁹⁹mTc labeling of various molecules. isotope-cmr.comnih.govchem960.comtruemeds.iniiab.me

Research findings indicate that ⁹⁹mTc-labeled this compound G conjugates have been synthesized and evaluated. For example, ⁹⁹mTc-MAMA-CG demonstrated in vitro binding to beta-amyloid deposits in brain tissue, suggesting its potential as a lead compound for further development. nih.gov Studies have also explored the in vitro affinity of ⁹⁹mTc-labeled N₂S₂ conjugates of this compound G for amyloid deposits. dntb.gov.uaresearchgate.net

Data regarding the synthesis and labeling yields for these methods are summarized in the table below:

| Labeling Method | This compound Derivative / Chelator | Chelator Type | Labeling Yield | Reference |

| Technetium-99m | 2-(acetamido)-CG conjugate | MAMA-Tr₂ | 75% | nih.gov |

| Technetium-99m | This compound G conjugates | N₂S₂ | Not specified | dntb.gov.uaresearchgate.net |

| Fluorine-18 | Conjugation via [¹⁸F]SFB | N-succinimidyl | Variable | mdpi.comrsc.org |

Note: Yields for ¹⁸F labeling via [¹⁸F]SFB are dependent on the specific radiosynthesis and conjugation procedures used.

Advanced Spectroscopic and Analytical Characterization of Chrysamine Compounds

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure and electronic properties of Chrysamine compounds. These techniques probe the interaction of electromagnetic radiation with the molecule, yielding characteristic spectra that serve as fingerprints for identification and structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules by analyzing the magnetic properties of atomic nuclei, typically hydrogen (¹H) and carbon (¹³C) nih.govyoutube.comyoutube.com. While specific detailed NMR spectral data for this compound G were not extensively available in the search results, general applications of NMR in characterizing organic compounds and biomolecules are well-documented nih.govcopernicus.org. Certificates of analysis for this compound G disodium (B8443419) salt indicate that NMR is utilized as a method to confirm the compound's structure, reporting that the NMR spectrum conforms to the expected structure lgcstandards.com. This suggests that characteristic chemical shifts, splitting patterns, and integration of signals in the NMR spectrum are used to verify the presence and arrangement of protons and carbons within the this compound G molecule, consistent with its known structure ontosight.ailgcstandards.com.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and providing information about its fragmentation pattern, which aids in structural confirmation and identification mdpi.comresearchgate.net. For this compound G, MS has been employed, often in conjunction with chromatographic separation techniques bl.ukresearchgate.net. Electrospray ionization mass spectrometry (ESI-MS) has been used in studies involving this compound G researchgate.net. High-performance liquid chromatography coupled to diode array detection and tandem mass spectrometry (HPLC-DAD-MS/MS) has successfully identified this compound G in complex samples like textiles bl.uk. The use of tandem MS (MS/MS) allows for the fragmentation of parent ions into smaller daughter ions, providing characteristic fragmentation patterns that can help distinguish between structurally similar compounds or isomers mdpi.comresearchgate.net. Certificates of analysis also list mass spectrometry as a method for identification, confirming that the MS data is consistent with the structure of this compound G disodium salt scbt.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is widely used to study compounds that absorb light in the UV and visible regions of the electromagnetic spectrum, such as dyes like this compound G researchgate.nettechnologynetworks.comnerc.ac.uk. This technique measures the absorbance or transmission of light through a sample as a function of wavelength technologynetworks.comnerc.ac.uk. UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis (determining concentration) and qualitative analysis (identifying the compound based on its absorption spectrum) technologynetworks.comlcms.cz. As a yellow-orange azo dye ontosight.ai, this compound G exhibits characteristic absorption in the visible spectrum. UV-Vis spectroscopy, often with diode array detection (DAD), has been coupled with HPLC for the analysis and characterization of synthetic dyes, including this compound G bl.ukdntb.gov.ua. This hyphenated technique allows for the simultaneous separation and spectroscopic characterization of components in a mixture.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that examines the emission of light by a substance after it has absorbed light core.ac.ukagriculturejournals.cz. Fluorophores, molecules that exhibit fluorescence, play a central role in this technique core.ac.uk. This compound G is a lipophilic analog of Congo Red and is known to display fluorescence properties, particularly upon binding to amyloid fibrils aatbio.cominterchim.frdiva-portal.org. This binding is significant in the context of Alzheimer's disease research, where this compound G has been explored as a probe for detecting amyloid plaques aatbio.cominterchim.fr. A detailed research finding indicates that when bound to fibrillar beta-sheet structures of amyloid, this compound G undergoes a characteristic 120 nm red shift in its excitation spectrum interchim.fr. This shifted species can be selectively excited at 450 nm, resulting in a fluorescence emission signal at 482 nm interchim.fr. This specific spectroscopic behavior upon binding makes fluorescence spectroscopy a valuable tool for studying the interaction of this compound G with amyloid aggregates and for potentially detecting these aggregates.

Chromatographic and Separation Techniques

Chromatographic techniques are essential for separating this compound compounds from mixtures, purifying them, and analyzing their purity. These methods exploit the differential partitioning of compounds between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique for the analysis and purification of a broad range of compounds, including dyes and organic molecules researchgate.netbl.uknih.gov. HPLC is routinely employed in the characterization of this compound G, particularly for assessing its purity lgcstandards.comsigmaaldrich.comsigmaaldrich.com. Certificates of analysis for this compound G disodium salt often specify a purity of ≥95% as determined by HPLC lgcstandards.comsigmaaldrich.comsigmaaldrich.com. This demonstrates HPLC's role as a critical quality control method.

Reverse-phase HPLC (RP-HPLC) is a common mode used for the analysis of this compound and its derivatives nih.govkuleuven.be. In studies involving ⁹⁹mTc-labelled derivatives of this compound G, RP-HPLC analysis was performed, and the elution order of different derivatives from the column reflected their lipophilicity kuleuven.be. For example, a study showed that a diester derivative, monoethyl ester derivatives (potentially isomers), and a diacid derivative of ⁹⁹mTc-labelled this compound G exhibited different retention times on RP-HPLC, correlating with their log P values kuleuven.be.

| Compound | Log P (1-octanol/phosphate buffer pH 7.4) | RP-HPLC Elution |

| ⁹⁹mTc-diester derivative | 2.15 | Single peak |

| ⁹⁹mTc-monoethyl ester A | 1.79 | Peak A |

| ⁹⁹mTc-monoethyl ester B | 1.93 | Peak B |

| ⁹⁹mTc-diacid derivative | 1.08 | Single peak |

HPLC can be coupled with various detectors, such as diode array detectors (DAD) for UV-Vis spectral information and mass spectrometers (MS) for molecular weight and structural details, providing comprehensive analytical capabilities mdpi.comresearchgate.netbl.uk. The use of HPLC-DAD-MS/MS has been instrumental in the identification of this compound G in complex matrices bl.uk.

Calorimetric Analysis

Calorimetric analysis, particularly Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC), provides valuable insights into the thermal behavior and binding thermodynamics of compounds. DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature, allowing for the observation of thermal transitions like melting, crystallization, and glass transitions. wikipedia.orgtorontech.com ITC, on the other hand, directly measures the heat released or absorbed during molecular interactions, providing thermodynamic parameters such as enthalpy, entropy, and binding constants. researchgate.net

Studies involving Congo Red (CR), a structural analogue of this compound G, and amyloid-β (Aβ) peptides have utilized both absorption spectroscopy and ITC to investigate their complex formation and thermodynamic properties. researchgate.netresearchgate.net These studies have shown that the binding of CR to Aβ peptides can exhibit different thermodynamic profiles depending on the peptide length and temperature. For instance, ITC studies of the CR-Aβ₁₂₋₂₈ complex at 25°C in water yielded a negative enthalpy change (-85.3 ± 0.2 kJ/mol) and a negative entropy change (-0.152 kJ/mol K), suggesting an enthalpically driven complex formation. researchgate.net In contrast, the interaction of CR with Aβ₁₋₄₀ showed the presence of two binding sites with distinct affinities, characterized by different enthalpy changes and binding constants. researchgate.net While these studies focus on Congo Red, they provide a framework for understanding how calorimetric techniques can be applied to structurally related compounds like this compound to elucidate their interactions and thermal behavior.

Other Advanced Analytical Methodologies

Beyond calorimetric techniques, a range of other advanced analytical methodologies are employed to characterize this compound compounds, providing detailed information about their structure, purity, and interactions. These techniques include various spectroscopic methods, chromatography coupled with mass spectrometry, and X-ray crystallography.

Spectroscopic techniques, which probe the interaction of a substance with electromagnetic radiation, are fundamental in characterizing chemical compounds. unizar-csic.es Techniques like UV-Vis spectroscopy can be used to determine the concentration of compounds and study their interactions by observing changes in absorption spectra upon binding. scirp.orgscirp.org Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques, is invaluable for determining the detailed molecular structure and connectivity of this compound compounds and their derivatives. researchgate.netnih.gov Studies on this compound G derivatives have utilized ¹H and ¹³C NMR to confirm their structures. researchgate.net Fluorescence spectroscopy is also widely used, particularly for fluorescent this compound derivatives or when studying their interactions with other molecules, such as proteins or amyloid fibrils. diva-portal.orgtandfonline.comdiva-portal.org Changes in fluorescence intensity or emission spectra upon binding can provide insights into the interaction mechanism and binding affinity. diva-portal.orgtandfonline.com

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are essential for separating and purifying this compound compounds from mixtures and assessing their purity. lgcstandards.com Coupling HPLC with Mass Spectrometry (MS), known as HPLC-MS or LC-MS, provides a powerful tool for identifying and quantifying components in complex samples. measurlabs.comwikipedia.org MS provides information about the mass-to-charge ratio of the molecules and their fragments, aiding in their identification and structural elucidation. measurlabs.comwikipedia.org HPLC-MS has been used in the analysis of dyes, including this compound G (CI 22250). bl.ukdntb.gov.ua

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of crystalline compounds. sciencemuseum.org.ukwikipedia.orgnih.gov By analyzing the diffraction pattern produced when X-rays interact with a crystal, scientists can map the electron density and determine the positions of atoms. sciencemuseum.org.ukwikipedia.org While specific X-ray crystallography data for this compound itself were not found in the provided context, the technique is a standard method for obtaining high-resolution structural information for organic molecules and their complexes. dntb.gov.uacapes.gov.br

Other advanced techniques mentioned in the context of characterizing organic compounds and materials, which could potentially be applied to this compound compounds depending on the specific research question, include Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) for elemental analysis and morphology, and Fourier Transform Infrared (FTIR) spectroscopy for identifying functional groups and molecular vibrations. researchgate.net

These advanced analytical methodologies, ranging from calorimetric measurements of thermal properties and interactions to spectroscopic and chromatographic techniques for structural and purity analysis, provide a comprehensive suite of tools for the detailed characterization of this compound compounds.

Molecular Interactions and Binding Mechanisms of Chrysamine Compounds

Mechanisms of Interaction with Amyloid Proteins

The interaction of chrysamine compounds with amyloid proteins is a multifaceted process, involving specific binding to various forms of amyloid aggregates. This binding is central to their function as imaging agents and as potential therapeutic molecules.

This compound G demonstrates a strong affinity for synthetic amyloid-beta (Aβ) fibrils. sigmaaldrich.comresearchgate.net Studies have shown that this compound G binds to both high- and low-affinity sites on synthetic Aβ40 fibrils. sigmaaldrich.com The high-affinity binding is characterized by a dissociation constant (Kd) in the micromolar range, indicating a strong interaction. sigmaaldrich.com The binding mechanism is thought to be analogous to that of Congo red, involving a bidentate attachment that spans several amyloid peptide chains. researchgate.net This interaction is primarily driven by the planar and hydrophobic nature of the this compound molecule, which allows it to fit into the grooves of the β-sheet structures that are characteristic of amyloid fibrils. universiteitleiden.nl

The interaction is not limited to mature fibrils; this compound compounds can also interact with earlier-stage Aβ oligomers. This is significant because soluble Aβ oligomers are considered to be the most neurotoxic species in Alzheimer's disease. washington.edu By binding to these oligomers, this compound derivatives may interfere with their aggregation process and mitigate their toxic effects. medchemexpress.comnih.gov The binding to different aggregation states of Aβ highlights the versatility of this compound compounds as probes for amyloid pathology.

Table 1: Binding Affinities of this compound G for Amyloid-beta This table is interactive and can be sorted by clicking on the column headers.

| Parameter | Value | Aβ Species | Reference |

|---|---|---|---|

| Ki | 25.3 nM | Synthetic Aβ | sigmaaldrich.com |

| High-affinity Kd | 0.2 µM | Synthetic Aβ40 | sigmaaldrich.com |

| Low-affinity Kd | 39 µM | Synthetic Aβ40 | sigmaaldrich.com |

In addition to Aβ plaques, the brains of individuals with Alzheimer's disease are characterized by the presence of neurofibrillary tangles (NFTs), which are intracellular aggregates of hyperphosphorylated tau protein. Research has shown that the binding of radiolabeled this compound G in post-mortem Alzheimer's disease brain tissue correlates with the numbers of both senile plaques and neurofibrillary tangles. nih.gov This suggests that this compound G is not exclusively specific to Aβ and can also recognize the β-sheet structures present in NFTs. This broader binding profile is a characteristic shared with its parent compound, Congo red.

Cerebrovascular amyloid, or amyloid angiopathy, is the deposition of Aβ within the walls of cerebral blood vessels and is a common co-pathology in Alzheimer's disease. This compound G has been shown to effectively stain cerebrovascular amyloid in tissue sections from Alzheimer's disease brains. nih.gov This capability is important for the comprehensive assessment of amyloid pathology, as cerebrovascular amyloid can contribute to cognitive impairment and increase the risk of stroke. The ability of this compound G and its derivatives to label these vascular deposits further underscores their utility as probes for various forms of amyloidosis in the brain. sigmaaldrich.com

While this compound compounds bind robustly to various amyloid structures, their specificity is not absolute. As noted, they bind to both Aβ plaques and neurofibrillary tangles. nih.gov However, the design of this compound G as a more lipophilic analogue of Congo red was intended to improve its ability to cross the blood-brain barrier, a critical feature for in vivo imaging agents. sigmaaldrich.comresearchgate.net The binding of this compound G is selective for the aggregated β-sheet conformation of proteins, which is the hallmark of amyloid deposits. A decarboxylated derivative of this compound G, which does not bind to Aβ, was also shown to be ineffective in protecting against Aβ-induced toxicity, highlighting that the protective effects are directly related to its ability to bind to the amyloid peptide. researchgate.net Competitive binding studies with other amyloid-binding agents have suggested that different compounds may have distinct binding sites on the amyloid fibril. universiteitleiden.nl

Computational Chemistry and Molecular Modeling Studies

Computational approaches have provided valuable insights into the molecular basis of the interaction between this compound compounds and amyloid proteins. These studies help to elucidate the binding modes and the key structural features that govern these interactions.

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govspringernature.com In the context of this compound and amyloid-beta, docking studies have been instrumental in understanding the binding mechanism at an atomic level.

Simulations have shown that molecules with structures similar to this compound G, characterized by aromatic rings, can bind to amyloid fibrils through a combination of π-π stacking and hydrophobic interactions with the dry surfaces of the steric zippers that form the core of the fibril. researchgate.net The presence of hydrogen bond donor and acceptor groups on the ligand is also crucial for forming hydrogen bonds with the amino acid residues of the Aβ peptide. researchgate.netmdpi.com

For instance, docking studies of various small molecules with Aβ have identified key interacting amino acid residues such as PHE19, GLU22, and ASP23 as being crucial for binding. nih.govresearchgate.net Although specific docking studies for this compound G are not extensively detailed in the provided context, the principles derived from studies of similar amyloid-binding compounds are applicable. These simulations suggest that the planar, conjugated system of this compound G allows it to lie flat along the surface of the β-sheet, maximizing hydrophobic interactions, while the terminal carboxyl groups can form hydrogen bonds with the peptide backbone or charged side chains. This dual mode of interaction contributes to the high affinity and stability of the this compound G-amyloid complex.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound G |

| Congo red |

| BTA-1 |

| Methoxy-X04 |

| [18F]florbetapir |

| [18F]florbetaben |

| [18F]flutemetamol |

| Curcumin |

| Vincamine |

| Ajmalicine |

| Emetine |

| Anidulafungin |

| Ascorbic acid |

| Cysteine |

| Dithioerythritol |

| Dithiothreitol |

| Malic acid |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. In the context of this compound compounds, MD simulations provide atomic-level insights into the dynamic interactions with their biological targets, primarily the amyloid-beta (Aβ) fibrils associated with Alzheimer's disease. These simulations are crucial for understanding the stability of the binding poses predicted by molecular docking and for elucidating the mechanisms that govern the recognition and binding processes.

While specific MD simulation studies exclusively focused on this compound G are not extensively detailed in publicly available literature, the methodology has been applied to understand the interactions of analogous compounds and other molecules with Aβ fibrils. nih.gov These studies serve as a proxy for understanding how this compound G and its derivatives likely behave. For instance, MD simulations have been employed to compare the interaction modes of active and inactive β-sheet breaker peptides with Aβ fibril structures. nih.gov Such simulations can reveal the stability of ligand-fibril contacts and the energetic contributions of different types of interactions, such as hydrophobic interactions and hydrogen bonding.

Research on amide-based analogues of this compound G suggests that MD simulations are a valuable method for classifying the stability of docking sites and providing a deeper mechanistic understanding of how these compounds might disrupt or bind to Aβ aggregates. researchgate.net The simulations can track the conformational changes in both the ligand and the fibril upon binding, identify key amino acid residues on the fibril that are critical for the interaction, and calculate the binding free energies to estimate the affinity of the compound. nih.gov

Key findings from MD simulations on related amyloid-binding molecules include:

Identification of Binding Sites: Simulations help confirm and refine the location of binding sites on the Aβ fibril surface.

Stability Assessment: They are used to assess the stability of the ligand-receptor complex over time, distinguishing between transient and stable binding events.

Interaction Mapping: MD simulations can map the specific atomic interactions, such as π-π stacking between the aromatic rings of the compound and aromatic residues of the Aβ peptide, and the formation of hydrogen bonds. nih.gov

Mechanistic Insights: These computational studies offer hypotheses on the mechanism of action, for example, by showing how a compound might interfere with the β-sheet stacking that is essential for fibril elongation. nih.govresearchgate.net

By applying these computational techniques, researchers can gain a dynamic picture of the molecular interactions that are fundamental to the therapeutic and diagnostic potential of this compound and its derivatives.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound and its derivatives, QSAR studies would be instrumental in optimizing their structure to enhance binding affinity for amyloid-beta (Aβ) plaques and to improve pharmacokinetic properties.

Although specific, comprehensive QSAR models for this compound G are not widely published, the principles of structure-activity relationships are evident in preliminary studies of its derivatives. For example, it has been demonstrated that a decarboxylated derivative of this compound-G, which lacks the carboxylic acid groups, does not bind to Aβ, highlighting the critical role of these acidic moieties in the interaction. researchgate.net This fundamental observation is the cornerstone of SAR and, by extension, QSAR. An increase in the hydrophobicity of ligands related to this compound G has also been shown to increase binding affinity, another key descriptor for a potential QSAR model. researchgate.net

QSAR studies on other classes of Aβ aggregation inhibitors have successfully identified key molecular features that govern their inhibitory potency. researchgate.netnih.gov These studies typically involve the following steps:

Data Set Compilation: A series of this compound G analogues would be synthesized, and their Aβ binding affinity (e.g., Ki or IC50 values) would be experimentally determined.

Descriptor Calculation: For each analogue, a large number of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., AlogP), and topological features. mdpi.comresearchgate.net

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the observed biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For this compound G derivatives, a QSAR model could identify the optimal balance of hydrophobicity, the ideal positioning and type of hydrogen bond donors/acceptors, and the most favorable steric profile for potent Aβ binding. Such a validated model would be an invaluable predictive tool, enabling the virtual screening of new, yet-to-be-synthesized this compound derivatives and prioritizing the most promising candidates for synthesis and further testing, thereby accelerating the drug discovery process. researchgate.netresearchgate.net

Biological and Therapeutic Research Applications of Chrysamine Compounds

Research on Neurodegenerative Diseases, particularly Alzheimer's Disease (AD)

The pathological hallmark of Alzheimer's disease is the deposition of amyloid-beta (Aβ) protein in the brain, forming amyloid fibrils and plaques. sigmaaldrich.comresearchgate.net This aggregation is widely believed to play a significant role in the neurodegeneration observed in AD. interchim.frnih.gov Compounds that can interact with Aβ have the potential to prevent neurotoxicity by inhibiting amyloid fibril aggregation and can also serve as diagnostic tools by quantifying amyloid deposits in vivo. sigmaaldrich.comresearchgate.net Chrysamine G, a lipophilic analog of Congo Red, has been investigated for its ability to bind to the β-amyloid protein found in AD. interchim.frnih.gov Studies have demonstrated increased binding of [14C]this compound G to homogenates of various regions of AD brains compared to control brains in autopsy studies. nih.gov The binding of [14C]this compound G correlated with the number of senile plaques and neurofibrillary tangles. nih.gov

Inhibition of Amyloid Aggregation and Fibrillization

Compounds with affinity for β-amyloid fibrils have shown the ability to inhibit the aggregation of Aβ peptides. researchgate.net this compound G has been identified as a small molecule that can block the formation of Aβ fibrils. open.ac.uk Studies have shown that this compound G can inhibit Aβ-induced toxicity in PC12 cells. open.ac.ukulab360.com The mechanism of action for this compound G in reducing Aβ-induced neuronal death may be attributed to its anti-oxidant activity rather than chelating activity. nih.gov this compound G binds to synthetic β-amyloid well in vitro. researchgate.net

Reduction of Amyloid-Induced Neurotoxicity

The neurotoxicity of Aβ is considered a seminal factor in neurodegeneration in AD. interchim.frnih.gov this compound G and its derivatives have been examined for their effect on this neurotoxicity. nih.gov this compound G was found to reduce neurodegeneration induced by both the active short fragment of Aβ(25-35) and full-sized Aβ(1-40). nih.gov A derivative of this compound G, half this compound G (hCG), despite having a lower affinity for Aβ compared to this compound G, was found to be equally efficacious in reducing Aβ-induced neuronal death at concentrations of 0.1-1 µM. interchim.frnih.gov This suggests that the mechanism of action for this compound G in reducing neurotoxicity at these concentrations is not solely dependent on its binding affinity to Aβ fibrils but potentially involves other mechanisms like anti-oxidant activity. nih.gov

Role as Amyloid Probes and Imaging Agents

This compound G and its derivatives have been explored as probes for detecting amyloid deposits. sigmaaldrich.comresearchgate.netinterchim.fr this compound G, being more lipophilic than Congo Red, can cross the blood-brain barrier in normal mice, achieving a brain/blood ratio over 10/1. researchgate.net This characteristic is promising for the development of in vivo amyloid probes. researchgate.net

This compound G can be used to stain cerebrovascular amyloid in tissue sections. interchim.frnih.gov this compound G staining has been validated in 8 µm thick paraffin (B1166041) sections of human AD brain. researchgate.net Ex vivo staining of brain tissue sections from treated mice using amyloid antibodies has confirmed the localization of injected particles against Aβ plaque deposits. researchgate.net

The development of in vivo imaging tools to detect the formation of amyloid fibrils and plaques is crucial for early diagnosis and monitoring of AD. sigmaaldrich.comoup.com this compound G and its derivatives have been investigated for this purpose. sigmaaldrich.comresearchgate.net While this compound G itself has shown limited brain uptake in mice, making it less suitable for in vivo amyloid imaging compared to ex vivo applications, it has served as a scaffold for developing novel probes with higher blood-brain-barrier permeability. researchgate.netdiva-portal.org

Derivatives of this compound G, such as Methoxy-X04, have been developed with improved properties for in vivo imaging. oup.comoup.com Methoxy-X04, a derivative lacking carboxylic acid groups, is smaller and more lipophilic than this compound G and Congo Red. oup.comoup.com It retains a similar in vitro binding affinity for Aβ fibrils as this compound G (Ki = 26.8 nM for Methoxy-X04 vs. Ki = 25.3 nM for this compound G). oup.comoup.com Methoxy-X04 is fluorescent and stains plaques, tangles, and cerebrovascular amyloid in postmortem AD brain sections with good specificity. oup.comoup.com Using multiphoton microscopy, systemic injections of Methoxy-X04 have been used to image amyloid deposits in living transgenic mice, allowing individual plaques to be distinguished. oup.comnih.gov Complementary quantitative studies using tracer doses of carbon-11-labeled Methoxy-X04 in rats suggest its potential as a PET amyloid-imaging agent for human studies. oup.comnih.gov Another derivative of this compound G, labeled by 11C, has been used as a multiphoton and PET imaging agent for in vivo detection of Aβ plaques, although its practical application is limited by low brain uptake. researchgate.net

Structure-Activity Relationship (SAR) Studies in AD Research

Structure-Activity Relationship (SAR) studies are crucial in the development of effective drug candidates by elucidating the relationship between chemical structure and biological activity. alliedacademies.org These studies can provide insights into the molecular properties necessary for effective drug action and guide the design of new compounds with improved activity and pharmacokinetic properties. alliedacademies.org While the provided search results specifically mention SAR studies in the context of AD drug candidates and amyloid imaging probes based on scaffolds like chalcones, they also highlight that this compound G itself is a derivative of Congo Red, and its modified lipophilicity due to the presence of carboxylic acid groups instead of sulfonic acids influences its properties, such as brain uptake. researchgate.netdiva-portal.org The development of this compound G derivatives like Methoxy-X04, with modifications to improve properties like brain permeability while retaining binding affinity, exemplifies the application of SAR principles in optimizing compounds for AD imaging. oup.comdiva-portal.orgoup.com

Here is a table summarizing some binding affinity data:

| Compound | Target Aβ Fibril | Binding Affinity (Ki or Kd) | Reference |

| This compound G | Synthetic Aβ | Ki = 25.3 nM | sigmaaldrich.comoup.comoup.com |

| This compound G | Synthetic Aβ40 | Kd = 200 nM (high affinity) | interchim.frclinisciences.comaatbio.com |

| This compound G | Synthetic Aβ40 | Kd = 38.77 µM (low affinity) | interchim.frclinisciences.comaatbio.com |

| Methoxy-X04 | Synthetic Aβ | Ki = 26.8 nM | oup.comoup.com |

Other Potential Biological Applications (Research Focus)

Anti-inflammatory Properties (Research in derivatives, if applicable)

Research has explored the anti-inflammatory potential of synthesized chrysin (B1683763) derivatives, often comparing their efficacy to that of the parent compound, chrysin nih.govsciforum.net. Studies using in vitro models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, have shown that certain chrysin derivatives exhibit notable anti-inflammatory properties nih.govnih.govmdpi.com.

Specific derivatives have demonstrated the ability to significantly inhibit the production of pro-inflammatory mediators. For instance, some synthesized chrysin derivatives have been shown to reduce the levels of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2) nih.gov. These effects are often linked to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory processes nih.gov. Elevated IL-6 levels are associated with chronic inflammatory conditions, making its reduction a target for anti-inflammatory therapy nih.gov.

Further research indicates that certain chrysin derivatives can modulate inflammatory pathways by downregulating signaling cascades such as the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways nih.govmdpi.com. One specific chrysin derivative, CM1, produced by gamma irradiation, has been shown to suppress the release of pro-inflammatory cytokines (TNF-α and IL-6) and nitric oxide (NO) in LPS-stimulated macrophages nih.govmdpi.com. CM1 also markedly elevated the expression of toll-interacting protein (Tollip), a negative regulator of toll-like receptor (TLR) signaling, suggesting a mechanism for its anti-inflammatory action nih.govmdpi.com.

In vivo studies using models like carrageenan-induced paw edema in mice have also been conducted to evaluate the anti-inflammatory activity of chrysin derivatives sciforum.net. These studies have sometimes shown that modifications to the chrysin structure, such as methylation, can lead to increased in vivo anti-inflammatory activity compared to the parent compound sciforum.net.

Research findings on the anti-inflammatory effects of chrysin derivatives highlight their potential as therapeutic agents for inflammatory conditions.

| Compound/Derivative | Model System | Observed Effects | Reference |

| Chrysin derivatives (e.g., compounds 1a and 8) | LPS-stimulated RAW264.7 cells | Inhibited production of IL-6, TNF-α, and PGE2; COX-2 inhibition | nih.gov |

| Chrysin derivative CM1 | LPS-stimulated RAW264.7 cells | Suppressed TNF-α, IL-6, and NO production; Downregulated MAPK and NF-κB pathways; Upregulated Tollip expression | nih.govmdpi.com |

| Methylated chrysin derivatives | Carrageenan-induced paw edema (mice) | Increased in vivo anti-inflammatory activity | sciforum.net |

Antioxidant Activity (Research in derivatives, if applicable)

The antioxidant activity of chrysin and its derivatives has been a significant area of research nih.govjocpr.com. Oxidative stress is implicated in various diseases, and compounds that can counteract it are of therapeutic interest gsconlinepress.com.

Studies have evaluated the antioxidant properties of chrysin derivatives using various in vitro assays, such as the DPPH (1,1-diphenyl-2-picryl-hydrazyl) radical scavenging activity, ABTS (2,2′-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) radical scavenging activity, and ferric ion reducing antioxidant power (FRAP) assays researchgate.net. These studies often aim to synthesize derivatives with enhanced antioxidant capacity compared to the parent chrysin molecule researchgate.netmdpi.com.

Research has shown that certain modifications to the chrysin structure can influence its antioxidant potential. For example, the introduction of organoselenium and organotellurium moieties into chrysin derivatives has been explored, with some of these derivatives exhibiting higher antioxidant activities in vitro than unmodified chrysin researchgate.net. Specifically, certain tellurium-containing chrysin derivatives have been identified as potent antioxidants in these assays researchgate.net.

Beyond chrysin derivatives, other compounds referred to in the broader "this compound" context, such as this compound G, have also shown antioxidant activity. Research on this compound G and a derivative (hCG) indicated that their mechanism of action in reducing amyloid-beta-induced neuronal death might be related to their antioxidant activity nih.govresearchgate.net.

The exploration of chrysin derivatives for their antioxidant activity is driven by the potential to develop more effective agents to combat oxidative stress in various biological contexts.

| Compound/Derivative | Assay Method | Observed Effects | Reference |

| Organochalcogen-containing chrysin derivatives (e.g., Te-containing) | DPPH, ABTS, FRAP assays (in vitro) | Higher antioxidant activity compared to chrysin | researchgate.net |

| This compound G and hCG (derivative) | Study on Aβ-induced neuronal death | Reduced neuronal death, potentially due to antioxidant activity | nih.govresearchgate.net |

| Phenolic acid chitooligosaccharide derivatives (related research area) | DPPH, superoxide, hydroxyl radical scavenging, reducing power (in vitro) | Significantly enhanced antioxidant activity compared to chitooligosaccharide | mdpi.com |

Methodological Considerations and Research Challenges

Blood-Brain Barrier Permeability Challenges for CNS Applications

A significant challenge for Chrysamine G (CG) and many other potential CNS therapeutics and imaging agents is their ability to effectively cross the blood-brain barrier (BBB). The BBB is a highly selective interface that protects the brain from harmful substances in the bloodstream, but it also restricts the passage of many potentially beneficial molecules. nih.govmdpi.com

This compound G is described as a lipophilic Congo Red analogue. diva-portal.org While its lipophilicity might suggest some capacity to cross lipid membranes, studies have shown limited brain uptake in mice, making it less suitable for in vivo amyloid imaging in the brain. diva-portal.orgresearchgate.net This limited brain penetration is attributed, in part, to the presence of carboxylic acid groups in its structure, which can result in a negative charge at physiological pH. researchgate.net This ionic nature hinders its ability to passively diffuse across the lipophilic environment of the BBB. uky.edu

The challenge of BBB permeability for CG and similar compounds has driven the development of derivatives with improved brain uptake. For example, Methoxy-X04, a derivative of CG that lacks the carboxylic acid groups, shows higher brain uptake in transgenic mice compared to CG. diva-portal.orgoup.com Despite this improvement, the uptake of Methoxy-X04 is still considered insufficient for certain in vivo applications like positron emission tomography (PET) studies in humans. diva-portal.orgoup.com

The difficulty in achieving sufficient brain concentrations of CG highlights a major hurdle in utilizing it or its direct analogues as diagnostic or therapeutic agents for CNS amyloid pathologies. nih.gov

Methodological Advances in In Vitro and In Vivo Studies

Despite the challenges, methodological advances have enabled researchers to study this compound G and its interactions with amyloid aggregates both in vitro and in vivo.

In vitro studies often utilize techniques to assess the binding affinity of CG to amyloid fibrils and its ability to inhibit amyloid aggregation. This compound G has been shown to bind with high affinity to protein aggregates, including both Aβ plaques and neurofibrillary tangles (NFTs). diva-portal.orgsigmaaldrich.com In vitro binding assays, such as competition binding assays using fluorescent dyes like Thioflavin T (ThT), are commonly employed to determine the binding affinity (Ki or Kd) of compounds like CG to amyloid fibrils. sigmaaldrich.comacs.org These assays measure the displacement of a fluorescent probe from amyloid fibrils by the test compound, indicating its binding strength. acs.org

Data from in vitro binding studies demonstrate the affinity of this compound G for amyloid-beta (Aβ) fibrils:

| Compound | Target | Binding Affinity (Ki or Kd) | Notes | Source |

| This compound G | Aβ fibrils | Ki = 25.3 nM | In vitro binding affinity | oup.comoup.com |

| This compound G | Aβ40 fibrils | Ki = 25.3 ± 10.1 nM | Displacement of [11C]methoxy-X04 | oup.com |

| This compound G | Synthetic Aβ | Kd = 0.2 µM (high-affinity) | Bmax = 1.13 moles per mole of Aβ40 | sigmaaldrich.com |

| This compound G | Synthetic Aβ | Kd = 39 µM (low-affinity) | sigmaaldrich.com | |

| Methoxy-X04 | Aβ fibrils | Ki = 26.8 nM | In vitro binding affinity | oup.comoup.com |

| Methoxy-X04 | Aβ(1–40) fibrils | Ki = 26.8 nM | Equivalent to this compound-G | oup.com |

In vivo studies, particularly in transgenic mouse models of Alzheimer's disease, are crucial for evaluating the brain uptake and targeting specificity of potential amyloid imaging agents like CG derivatives. oup.comoup.com Techniques such as multiphoton microscopy have been used to visualize amyloid plaques in the brains of living mice after systemic administration of fluorescent probes like Methoxy-X04. oup.comoup.com This allows for direct observation of probe binding to plaques in vivo, even with an intact BBB. oup.com Scintigraphy has also been used in in vivo studies to evaluate the uptake of radiolabeled CG derivatives in amyloid-loaded organs in animal models of systemic amyloidosis. nih.gov

These methodological approaches, both in vitro and in vivo, are essential for characterizing the properties of this compound G and its analogues and for advancing the development of improved compounds.

Limitations of Current Probes and Development of Novel Compounds

This compound G and other early amyloid-binding dyes, such as Congo Red and Thioflavin S, have limitations that necessitate the development of novel compounds. researchgate.netoup.comctdbase.orgresearchgate.net A primary limitation of CG, as discussed, is its limited brain uptake in vivo. diva-portal.orgresearchgate.net This poor BBB permeability restricts its utility as an in vivo diagnostic imaging agent for brain amyloidosis. uky.edunih.gov

Furthermore, some early amyloid probes, including certain derivatives of Congo Red and Thioflavin T, have limitations in their practical use for in vivo imaging due to issues like delayed washout and nonspecific accumulation in brain white matter. nih.gov Nonspecific binding leads to high background signals and low contrast images, making the early detection of amyloid deposits difficult. nih.gov

The limitations of existing probes have spurred efforts to develop novel compounds with improved properties. The structure of this compound G, with its high binding affinity to protein aggregates, has served as a scaffold for the design of new probes with enhanced BBB permeability. diva-portal.orgresearchgate.net Modifying the chemical structure of CG, such as removing the carboxylic acid groups as in Methoxy-X04, has been a strategy to increase lipophilicity and improve brain uptake. diva-portal.orgoup.com

Future Directions and Emerging Research Avenues for Chrysamine Compounds

Development of Next-Generation Imaging Agents with Enhanced Properties

A key area of research involves developing advanced imaging agents based on the Chrysamine scaffold. The aim is to create probes that bind more effectively and specifically to their targets and behave favorably within the body for in vivo imaging of amyloid deposits. researchgate.netnih.gov this compound G, a derivative of Congo red, has demonstrated the capacity to cross the blood-brain barrier in animal models due to its increased lipophilicity, a critical feature for brain imaging agents. researchgate.net However, achieving optimal brain uptake and distribution for widespread in vivo use remains a challenge compared to their application in staining tissue samples outside the body. researchgate.net

Current research is focused on synthesizing this compound derivatives with improved fluorescence characteristics and better ability to penetrate tissues. For example, structural modifications of this compound G have led to compounds like X-34, which are designed to emit a stronger fluorescent signal upon binding to amyloid. researchgate.net The creation of radiolabeled this compound derivatives, such as those tagged with 99mTc, has shown promise in laboratory settings for binding to amyloid fibrils and highlighting amyloid plaques in brain tissue from patients with Alzheimer's disease. imrpress.com Nevertheless, these early radioligands faced limitations in their ability to cross the blood-brain barrier and accumulate sufficiently in the brain. imrpress.com

The insights gained from the development of other amyloid imaging agents, notably Pittsburgh Compound B (PiB), which evolved from modifications of dyes including Congo red and this compound G derivatives, are instrumental in designing improved this compound-based probes. nih.govnih.gov Future research endeavors aim to create this compound derivatives that can selectively bind to specific types of amyloid-beta (Aβ) or even other pathological aggregates like neurofibrillary tangles (NFTs). nih.gov This could facilitate more precise diagnosis and a better understanding of how diseases progress.

Exploration of Novel Therapeutic Mechanisms beyond Amyloid Targeting

While the known interaction of this compound compounds with amyloid is a primary focus, research is also exploring their therapeutic potential through mechanisms independent of direct amyloid binding. nih.gov Evidence suggests that compounds like Congo red and its analogue this compound G may offer additional therapeutic benefits, including the inhibition of Aβ aggregation. nih.gov This points to a potential role in preventing the formation of harmful amyloid structures.

Furthermore, the structural relationship between this compound derivatives and Congo red has prompted investigations into their activity against other diseases characterized by protein misfolding, such as prion diseases. nih.gov In vitro studies have indicated that certain derivatives of Congo red can suppress the production of the scrapie-associated prion protein (PrPSc). nih.gov Although the precise way these compounds exert their antiprion effects is not fully understood, these findings suggest that this compound compounds could potentially be explored for treating a wider array of disorders involving protein aggregation. nih.gov

The possibility that this compound derivatives interact with biological pathways beyond amyloid aggregation is also being considered. For instance, Kukoamine B mesylate (KB), a mesylate derivative of this compound B, is being investigated for its activity against lipopolysaccharides and CpG DNA, suggesting potential therapeutic uses in conditions like sepsis. nih.gov This illustrates that different this compound derivatives may possess varied pharmacological activities depending on their specific structural modifications.

Integration with Advanced Diagnostic and Therapeutic Modalities

Integrating this compound compounds with advanced diagnostic and therapeutic modalities represents a forward-thinking strategy to enhance their effectiveness. This involves combining their imaging capabilities with other diagnostic techniques and exploring their use in conjunction with innovative treatment approaches.

For diagnostic purposes, this compound-based imaging agents could potentially be integrated with advanced neuroimaging technologies such as PET, SPECT, and MRI to provide a more comprehensive view of brain pathology. imrpress.com The development of multimodal imaging probes, allowing imaging with different techniques using a single agent, could offer synergistic advantages in terms of sensitivity, specificity, and spatial resolution.

In the therapeutic context, the integration of this compound compounds with advanced therapeutic modalities could involve their use in targeted drug delivery systems or as part of combination therapies. Given their affinity for amyloid, this compound derivatives could potentially be used to deliver therapeutic agents specifically to amyloid plaques. This might involve attaching this compound derivatives to nanoparticles or other delivery vehicles loaded with drugs designed to clear amyloid or reduce its harmful effects.

Moreover, as research into therapeutic mechanisms beyond amyloid targeting advances, this compound compounds might be incorporated into combination therapies for complex neurodegenerative or protein misfolding diseases. nih.gov This could involve combining a this compound derivative with agents that target inflammation, oxidative stress, or other relevant pathological pathways. nih.gov The integration with advanced diagnostic techniques could then be used to monitor the effectiveness of these combination therapies in living subjects.

Computational and Systems Biology Approaches in this compound Research

Computational and systems biology approaches are increasingly valuable tools for accelerating the research and development of this compound compounds. These in silico methods complement traditional laboratory experiments by offering insights into molecular interactions, predicting compound properties, and identifying potential targets. csic.escsic.es

Computational chemistry techniques, such as molecular docking and molecular dynamics simulations, can be used to study how this compound derivatives interact with amyloid fibrils or other potential therapeutic targets at a detailed molecular level. These studies can help identify the key structural features responsible for binding strength and selectivity, guiding the rational design of new compounds with improved characteristics.

Systems biology approaches can be employed to understand the broader biological impact of this compound compounds. By integrating diverse data, including genomics, proteomics, and metabolomics, researchers can investigate how this compound derivatives affect complex biological networks and pathways. csic.escsic.es This can help identify unintended effects, discover new therapeutic mechanisms, and predict potential efficacy and toxicity.

Furthermore, computational modeling can be used to simulate how this compound compounds are absorbed, distributed, metabolized, and excreted by the body. This information is essential for optimizing compound design and informing preclinical and clinical studies. The use of artificial intelligence and machine learning can also assist in screening large libraries of potential this compound derivatives and identifying promising candidates for further investigation. aalto.fi

By utilizing these computational and systems biology tools, researchers can more efficiently explore the wide range of possible this compound derivatives, prioritize the most promising ones, and gain a deeper understanding of how they work. researchgate.net This ultimately helps to speed up the development of next-generation imaging agents and therapeutics.

Q & A

Q. What are the structural modifications differentiating Chrysamine G from Congo red, and how do these changes enhance amyloid-beta (Aβ) binding specificity?

- Methodological Answer : this compound G is derived from Congo red by removing one amino group and introducing hydroxyl (-OH) and carboxyl (-CO₂H) groups . This reduces nonspecific binding while retaining Aβ affinity (Ki = 25.3 nM for this compound G vs. Congo red’s higher nonspecificity). To validate structural modifications, use spectroscopic techniques (e.g., NMR or FT-IR) and compare binding kinetics via radioligand assays .

Q. What standard protocols are recommended for using this compound G in postmortem Aβ plaque staining?

- Methodological Answer : Protocol includes:

- Tissue fixation in 4% paraformaldehyde.

- Incubation with 10 μM this compound G in PBS (pH 7.4) for 24 hours.

- Rinsing with ethanol to reduce background fluorescence.

- Validation via immunohistochemistry with anti-Aβ antibodies .

- Critical Note : Ensure pH stability (6.5–7.5) to prevent dye aggregation, which may produce false positives .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound G’s binding affinity (Ki) across different experimental models?

- Methodological Answer : Discrepancies often arise from:

- pH variations : Aβ fibril conformation changes at pH < 6.0, reducing binding efficacy.

- Tissue preparation : Paraffin-embedded vs. frozen sections alter dye permeability .

- Resolution : Standardize buffer conditions (pH 7.4) and cross-validate with orthogonal methods (e.g., Thioflavin T assays) .

Q. What experimental design optimizes this compound G’s signal-to-noise ratio in live-animal two-photon imaging?

- Methodological Answer :

- Dose : 5–10 mg/kg intraperitoneal injection for optimal blood-brain barrier penetration.

- Imaging parameters : Excitation 750–800 nm; emission filters 380–480 nm (Aβ plaques) and 560–650 nm (background subtraction).

- Controls : Co-stain with methoxy-X04 (Ki = 26.8 nM) to confirm specificity .

- Data Analysis : Use Z-stack imaging to differentiate superficial vs. deep cortical plaques and avoid motion artifacts .

Q. How does this compound G compare to its derivative methoxy-X04 in detecting early-stage Aβ pathology?

- Comparative Data :

| Parameter | This compound G | Methoxy-X04 |

|---|---|---|

| Lipophilicity (logP) | 2.1 ± 0.3 | 3.5 ± 0.4 |

| Binding Affinity (Ki) | 25.3 nM | 26.8 nM |

| In Vivo Resolution | Moderate | High (2-photon) |

- Conclusion : Methoxy-X04’s higher lipophilicity improves BBB penetration but may increase off-target binding in lipid-rich regions .

Experimental Design & Data Validation

Q. What statistical frameworks are critical for validating this compound G’s Aβ-binding data in heterogeneous brain samples?

- Methodological Answer :

- Use ANOVA for multi-group comparisons (e.g., cortical vs. hippocampal Aβ load).

- Apply Bland-Altman analysis to assess agreement between this compound G staining and Aβ PET imaging .

- Report confidence intervals (95% CI) for Ki values to quantify measurement uncertainty .

Q. How to address limitations in this compound G’s specificity when studying mixed proteinopathies (e.g., Aβ + tau)?

- Methodological Answer :

- Co-staining : Combine with tau-specific probes (e.g., MK-6240).

- Spectral unmixing : Use multi-channel fluorescence to separate emission spectra of overlapping dyes .

- Negative controls : Pre-treat tissue with proteinase K to confirm Aβ dependency .

Research Gaps & Future Directions

Q. What molecular dynamics (MD) approaches can elucidate this compound G’s binding mechanism to Aβ fibrils?

- Methodological Answer :

- Simulate this compound G-Aβ interactions using AMBER or GROMACS with explicit solvent models.

- Analyze hydrogen bonding (e.g., between this compound G’s carboxyl groups and Aβ’s Lys16) .

- Validate with mutagenesis studies on Aβ peptides .

Q. How can researchers adapt this compound G for quantitative Aβ load measurement in clinical cerebrospinal fluid (CSF) samples?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。